Bismuth subgallate

Description

This compound is a yellow colored substance that presents as an odorless powder that undergoes discoloration when exposed to sunlight. It is a heavy metal salt of gallic acid that is highly insoluble and poorly absorbed. Possessing protective effects on the gastric mucosa, strong astringent effects, and not as yet elucidated antimicrobial and hemostatic actions, this compound is most commonly available as an over-the-counter internal deodorant where it is often employed as the primary active ingredient.

Properties

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBNHDMGIZPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

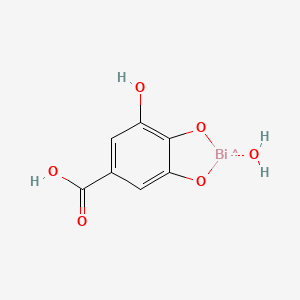

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046588 | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in cold water and hot water. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99-26-3 | |

| Record name | Bismuth subgallate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bismuth Subgallate's Mechanism of Action in Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subgallate, a heavy metal salt of gallic acid, has a long history of use as a topical agent to promote hemostasis and aid in wound management. Its therapeutic effects are attributed to a multi-faceted mechanism of action encompassing astringent, hemostatic, and antimicrobial properties. While its role in achieving rapid hemostasis is well-documented, its influence on the subsequent phases of wound healing, including inflammation, cell proliferation, and tissue remodeling, is more complex and appears to be context-dependent. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in wound healing, presenting quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing key pathways and processes.

Core Mechanisms of Action

This compound's primary contributions to wound healing are centered around three key properties: hemostasis, astringency, and antimicrobial activity.

Hemostatic Action: Activation of the Intrinsic Coagulation Cascade

Topical application of this compound effectively controls minor bleeding. This is primarily achieved through the activation of Hageman factor (Factor XII), the initiating factor of the intrinsic pathway of the coagulation cascade.[1] This activation triggers a series of enzymatic reactions culminating in the formation of a stable fibrin clot, which seals injured blood vessels and prevents further blood loss.

Astringent Effect: Formation of a Protective Barrier

This compound exerts a potent astringent effect by precipitating proteins in the wound exudate and on the superficial tissues. This action forms a protective layer over the wound bed. This barrier serves multiple functions: it physically protects the underlying tissues from further irritation and contamination, reduces fluid loss, and creates a favorable environment for the initial stages of healing.

Antimicrobial Properties: Inhibition of Bacterial Growth

The bismuth ion (Bi³⁺) is the active antimicrobial component of this compound. It exerts a broad-spectrum inhibitory effect against various bacteria commonly found in wounds. The primary mechanisms of its antimicrobial action include:

-

Disruption of the bacterial cell wall: Bismuth ions can bind to sulfhydryl groups in bacterial proteins and enzymes, leading to the disruption of cell wall integrity and function.

-

Inhibition of bacterial enzymes: By binding to essential enzymes, bismuth interferes with critical metabolic pathways necessary for bacterial survival.

-

Prevention of bacterial adhesion: The formation of a protective layer on the wound surface can physically hinder bacterial colonization.

Influence on Inflammatory and Proliferative Phases of Wound Healing

The role of this compound beyond the initial hemostatic and protective phases is less definitive, with studies presenting varied outcomes depending on the wound type and the formulation used.

Modulation of the Inflammatory Response

Some evidence suggests that this compound may possess anti-inflammatory properties. A study on macrophages indicated that this compound can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This effect may be mediated by an increase in the production of Transforming Growth Factor-beta 1 (TGF-β1), which can promote the degradation of inducible nitric oxide synthase (iNOS) mRNA.

However, other studies, particularly those on mucosal wounds, have reported that this compound may lead to a greater inflammatory reaction.[2] This discrepancy highlights the need for further research to elucidate the context-dependent inflammatory response to this compound.

Effects on Fibroblast Proliferation and Migration

Fibroblasts play a crucial role in wound healing by synthesizing the extracellular matrix, primarily collagen, which forms the new tissue. The effect of this compound on fibroblast activity appears to be influenced by its formulation. Studies on this compound alone have shown no significant impact on fibroblast proliferation. Conversely, when combined with borneol, a compound known for its anti-inflammatory and antimicrobial properties, a synergistic effect on fibroblast proliferation and migration has been observed. This combination has been shown to stimulate wound closure and granulation tissue formation.

Impact on Angiogenesis and Collagen Deposition

Angiogenesis, the formation of new blood vessels, is critical for supplying oxygen and nutrients to the healing wound. Studies on the effect of this compound on angiogenesis have yielded conflicting results. In skin wounds in rats, no significant difference in angiogenesis was observed between this compound-treated and control groups.[3] However, in a study on oral mucosal wounds, this compound was found to have a negative influence, delaying the formation of new blood vessels.[2]

Similarly, the effect on collagen deposition is not consistently positive. While the formation of a healthy granulation tissue rich in collagen is essential for wound strength, studies have not demonstrated a significant increase in collagen type I and III production with the application of this compound alone in skin wounds.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound in wound healing.

Table 1: Hemostatic Efficacy of this compound

| Study Type | Wound Model | Treatment Group | Control Group | Outcome Measure | Result | p-value |

| Clinical Trial | Palatal donor sites | This compound paste | Moistened gauze pressure | Mean hemostasis time (minutes) | 2.6 ± 0.7 | 7.2 ± 1.4 |

| Preclinical (Rat) | Tail amputation with clopidogrel | This compound solution | Saline | Bleeding time (seconds) | Significantly decreased | Significantly longer |

| Preclinical (Rat) | Tail amputation with clopidogrel | This compound solution | Saline | Bleeding volume | Significantly decreased | Significantly greater |

Table 2: Efficacy of this compound/Borneol Combination in Wound Healing

| Study Type | Wound Model | Treatment Group | Control Group | Outcome Measure | Result | p-value |

| Clinical Trial | Human forearm punch biopsy | This compound/borneol (Suile) | Bacitracin | Time to complete closure | More rapid healing | 0.03 |

| Clinical Trial | Diabetic foot ulcers | This compound/borneol dressing | Intrasite gel | Healing rate at day 14 | Notable increase | >0.05 (similar trend) |

| Preclinical (Rat) | Full-thickness skin wound | This compound + Borneol | Flamazine cream | Granulation growth rate | Higher at all observation points | Not specified |

Table 3: Effects of this compound on Inflammatory and Proliferative Markers (Contradictory Findings)

| Study Type | Wound Model | Treatment Group | Control Group | Outcome Measure | Result | p-value |

| Preclinical (Rat) | Skin punch biopsy | 0.5mg this compound | 0.9% Sodium chloride | Inflammatory response (histology) | No significant difference | >0.05 |

| Preclinical (Rat) | Skin punch biopsy | 0.5mg this compound | 0.9% Sodium chloride | Collagen I & III production | No significant difference | >0.05 |

| Preclinical (Rat) | Skin punch biopsy | 0.5mg this compound | 0.9% Sodium chloride | Angiogenesis (immunohistochemistry) | No significant difference | >0.05 |

| Preclinical (Rat) | Oral mucosal injury | This compound solution | Saline solution | Inflammatory reaction | Greater inflammation | Not specified |

| Preclinical (Rat) | Oral mucosal injury | This compound solution | Saline solution | Vessel proliferation | Decreased (inhibited neoangiogenesis) | Not specified |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a framework for future research.

In Vivo Excisional Wound Model in Rats

-

Animal Model: Male Wistar rats (250-300g).

-

Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

-

Wound Creation: The dorsal region is shaved and disinfected. A full-thickness excisional wound is created using a sterile 8 mm biopsy punch.

-

Treatment Application: The wound is treated topically with a specified amount of this compound powder or paste. The control group receives a placebo (e.g., saline).

-

Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, and 21) and the area is calculated using image analysis software. The percentage of wound closure is determined relative to the initial wound area.

-

Histological Analysis: On specified days, animals are euthanized, and the entire wound, including a margin of surrounding healthy skin, is excised. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration, and with Picrosirius Red for collagen deposition.

-

Immunohistochemistry: Sections are stained with antibodies against specific markers, such as CD31 (for angiogenesis) and Ki-67 (for cell proliferation). The number of positive cells or the stained area is quantified using microscopy and image analysis software.

In Vitro Fibroblast Scratch Assay

-

Cell Culture: Human dermal fibroblasts are cultured to confluence in a 6-well plate.

-

Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the test compound. A control well receives medium without the test compound.

-

Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Data Analysis: The width of the scratch is measured at multiple points for each image. The rate of cell migration is calculated as the percentage of wound closure over time.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Clinically relevant bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are used.

-

Broth Microdilution Method: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways

While the complete signaling network modulated by this compound in wound healing is not fully elucidated, current evidence points to the involvement of key pathways in inflammation and cell proliferation.

A study on a related compound, bismuth subsalicylate, demonstrated the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway in gastric epithelial cells, leading to increased cell proliferation. The MAPK pathway is a critical signaling cascade involved in cell growth, differentiation, and survival, and its activation in skin cells could contribute to the wound healing process.

Furthermore, the observed increase in TGF-β1 production by macrophages in response to this compound is significant. TGF-β1 is a pleiotropic cytokine that plays a central role in all phases of wound healing, including inflammation, angiogenesis, collagen deposition, and tissue remodeling. Its upregulation could be a key mechanism through which this compound influences the healing cascade.

Conclusion and Future Directions

This compound is a well-established hemostatic and astringent agent that provides an effective initial intervention in wound management. Its antimicrobial properties further contribute to creating a favorable environment for healing. However, its role in the later stages of wound repair, particularly in modulating inflammation, fibroblast activity, and angiogenesis, is complex and requires further investigation.

Future research should focus on:

-

Elucidating the context-dependent effects: Investigating the differential responses to this compound in various wound types (e.g., acute vs. chronic, skin vs. mucosal) and the impact of different formulations.

-

Defining the molecular mechanisms: Further exploring the specific signaling pathways modulated by this compound in keratinocytes, fibroblasts, and endothelial cells to understand its influence on cell proliferation, migration, and differentiation.

-

Optimizing combination therapies: Given the synergistic effects observed with borneol, further studies on combining this compound with other bioactive compounds could lead to the development of more effective wound healing therapies.

A deeper understanding of these aspects will enable the more precise and effective use of this compound in clinical practice and may pave the way for the development of novel wound care products.

References

- 1. Bismuth subsalicylate increases intracellular Ca2+, MAP-kinase activity, and cell proliferation in normal human gastric mucous epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental study on the effects of this compound on the inflammatory process and angiogenesis of the oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Effects of this compound on Wound Healing in Rats. Histological Findings - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Bismuth Subgallate for Drug Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of bismuth subgallate, a widely used active pharmaceutical ingredient (API). Understanding these properties is critical for the successful formulation of stable, effective, and bioavailable drug products. This document details key characteristics, presents quantitative data in structured tables, outlines experimental protocols for property determination, and discusses the implications for drug formulation.

Chemical and Physical Properties

This compound is a bright yellow, odorless, and tasteless powder.[1][2] It is a complex of bismuth and gallic acid, and its exact structure has been elucidated as a coordination polymer. This polymeric nature contributes to its low solubility and stability.[3][4] this compound is known to be sensitive to light and should be stored in tight, light-resistant containers.[5][6]

Table 1: General Physicochemical Properties of this compound

| Property | Description | Reference(s) |

| Chemical Name | 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | [7] |

| CAS Number | 99-26-3 | [5] |

| Molecular Formula | C₇H₅BiO₆ | [5] |

| Molecular Weight | 394.09 g/mol | [5] |

| Appearance | Bright yellow, amorphous powder | [2][7] |

| Odor | Odorless | [2] |

| Taste | Tasteless | [8] |

| Melting Point | Decomposes at 223 °C | [5] |

| Stability | Stable in air, but sensitive to light | [2][5] |

Solubility Profile

This compound is practically insoluble in water and ethanol.[5][7] It dissolves with decomposition in mineral acids and in solutions of alkali hydroxides, forming a reddish-brown liquid.[2][5][7] Its poor solubility is a primary challenge in drug formulation, significantly impacting its dissolution rate and bioavailability.[1][9]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [5][7] |

| Ethanol (96%) | Practically insoluble | [5][7] |

| Mineral Acids | Soluble with decomposition | [5][7] |

| Alkali Hydroxide Solutions | Soluble, forming a reddish-brown liquid | [5][7] |

| Propylene Glycol | Data not available | |

| Polyethylene Glycol | Data not available |

Solid-State Properties

Particle Size

Table 3: Particle Size Information for Bismuth Compounds

| Parameter | Description | Reference(s) |

| General Impact | Smaller particle sizes lead to faster dissolution rates due to increased surface area. | [10][11] |

| Micronization | A common technique to reduce particle size and improve the dissolution of poorly soluble drugs. | [12] |

| Bismuth Subcarbonate | Mean particle diameter of a sample was reported as 18.72 µm. | [13] |

Polymorphism

Polymorphism, the ability of a substance to exist in different crystalline forms, can significantly impact the stability, solubility, and bioavailability of a drug.[10] While this compound is described as an amorphous powder, the potential for different polymorphic forms in related bismuth compounds highlights the importance of monitoring the solid state during development.[2][10][14]

Implications for Drug Formulation

The physicochemical properties of this compound, particularly its poor solubility, present significant challenges for oral drug formulation. The very low oral bioavailability, reported to be as low as 0.04%, is a direct consequence of its limited dissolution in gastrointestinal fluids.[1]

Formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound are crucial.[15][16] These may include:

-

Particle Size Reduction: Micronization or nanosizing can increase the surface area available for dissolution.[11][15]

-

Use of Wetting Agents and Surfactants: These can improve the dispersibility of the hydrophobic powder in the gastrointestinal fluids.[16]

-

Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[15]

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly soluble drugs.[8]

Experimental Protocols

Assay of this compound (Complexometric Titration)

This method determines the bismuth content in this compound. The general principles are outlined in USP General Chapter <541> Titrimetry.[3][7]

Principle: Bismuth ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble complex with the metal ion. The endpoint is detected using a suitable indicator.[17]

Procedure (Adapted from general principles for bismuth salts):

-

Sample Preparation: Accurately weigh a quantity of this compound, ignite it to form bismuth oxide, and then dissolve the residue in nitric acid.[4]

-

Titration: Adjust the pH of the solution to approximately 1.5-2.0.[17] Add a suitable indicator (e.g., xylenol orange or pyrocatechol violet).[17] Titrate with a standardized 0.01 M EDTA solution until the endpoint is reached, indicated by a sharp color change.[17]

-

Calculation: Calculate the percentage of bismuth in the sample based on the volume and concentration of the EDTA solution used.

Identification and Assay by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method can be used to identify and quantify this compound, often by analyzing its gallic acid component.[18][19]

Principle: The sample is prepared and injected into an HPLC system. The components are separated on a stationary phase and detected by a UV detector. The retention time is used for identification, and the peak area is used for quantification against a standard.

Procedure (Adapted from a method for gallic acid in this compound tablets): [18][19]

-

Standard Preparation: Prepare a standard solution of gallic acid of known concentration.

-

Sample Preparation: Extract gallic acid from the this compound sample using a suitable solvent.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Compare the peak area of gallic acid in the sample to that of the standard to determine the concentration.

Dissolution Testing

Dissolution testing for a poorly soluble drug like this compound is essential to predict its in vivo performance. The method should be developed in accordance with USP General Chapter <711> Dissolution.[18][20][21][22]

Principle: The release of the drug from the dosage form is measured over time in a specified dissolution medium under controlled conditions.

Procedure (General approach for a poorly soluble drug in tablet form):

-

Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.[20]

-

Dissolution Medium: 900 mL of a suitable medium, which could be 0.1 N HCl to simulate gastric fluid, or a buffered solution at a relevant intestinal pH.[21]

-

Temperature: Maintained at 37 ± 0.5 °C.[21]

-

Paddle Speed: Typically 50 or 75 rpm.

-

Sampling: Withdraw aliquots of the dissolution medium at specified time points.

-

Analysis: Analyze the amount of dissolved this compound in the samples, typically by HPLC or UV-Vis spectrophotometry after appropriate sample preparation.

-

Profile Generation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Polymorphism Screening by Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and characterizing different polymorphic forms of a drug substance.[10][23]

Principle: A powdered sample is irradiated with X-rays, and the diffraction pattern produced is unique to the crystalline structure of the material.

Procedure (General Protocol):

-

Sample Preparation: A small amount of the this compound powder is placed on a sample holder.[24]

-

Instrument Setup: The PXRD instrument is configured with the appropriate X-ray source, detector, and scanning parameters.

-

Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is analyzed. The positions and relative intensities of the peaks are characteristic of the crystalline form. An amorphous material will produce a broad halo instead of sharp peaks.

References

- 1. This compound | C7H5BiO6 | CID 73415769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ocb-pharmaceutical.com [ocb-pharmaceutical.com]

- 3. An Overview of Titrimetry [pharmaspecialists.com]

- 4. uspbpep.com [uspbpep.com]

- 5. This compound | 99-26-3 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. uspbpep.com [uspbpep.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Experimental study on the effects of this compound on the inflammatory process and angiogenesis of the oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 13. researchgate.net [researchgate.net]

- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tabletscapsules.com [tabletscapsules.com]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

- 18. usp.org [usp.org]

- 19. This compound | SIELC Technologies [sielc.com]

- 20. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]

- 21. ftp.uspbpep.com [ftp.uspbpep.com]

- 22. Dissolution Testing and Drug Release Tests | USP [usp.org]

- 23. mdpi.com [mdpi.com]

- 24. mcgill.ca [mcgill.ca]

Unveiling the Structure of Bismuth Subgallate: A Coordination Polymer Framework

For Immediate Release

STOCKHOLM, Sweden – A comprehensive analysis of the active pharmaceutical ingredient bismuth subgallate has definitively elucidated its crystal structure, revealing a complex one-dimensional coordination polymer. This in-depth guide provides researchers, scientists, and drug development professionals with the core technical details of its structure, synthesis, and characterization, settling previous ambiguities about its molecular nature.

After years of uncertainty, the precise solid-state structure of this compound has been determined to be a coordination polymer with the formula [Bi(C₆H₂(O)₃COOH)(H₂O)]n·2nH₂O.[1] This discovery was made possible through the application of continuous rotation electron diffraction, a technique necessitated by the compound's tendency to form nanocrystals unsuitable for conventional single-crystal X-ray crystallography.[1][2] This finding reframes the understanding of this widely used pharmaceutical agent, highlighting the importance of its polymeric nature in its physicochemical properties.

Crystal Structure and Coordination Environment

The crystal structure of this compound is characterized by one-dimensional chains formed through the coordination of gallate ligands to bismuth cations. The phenolate oxygen atoms of the gallate ligand chelate to the bismuth centers, while the carboxylic acid groups remain uncoordinated and extend from the polymer backbone.[1] This arrangement results in a nanoporous structure capable of accommodating small molecules.[1]

The coordination sphere of the bismuth(III) ion is a key feature of the polymer. The Bi-O bond distances involving the phenolate oxygens are approximately 2.03(2) Å and 2.227(8) Å. A longer Bi-O bond of 2.83(2) Å is observed with a bridging water molecule.[1]

Crystallographic Data

The crystallographic parameters for this compound, as determined by continuous rotation electron diffraction, are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₇H₉BiO₈ |

| Formula Weight | 434.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pmna |

| a (Å) | 10.35 |

| b (Å) | 6.98 |

| c (Å) | 13.78 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 995.5 |

| Z | 4 |

Selected Bond Lengths and Angles

Key bond lengths and angles provide further insight into the coordination environment of the bismuth center and the geometry of the gallate ligand within the polymer chain.

| Bond | Length (Å) |

| Bi-O(phenolate) | 2.03(2) |

| Bi-O(phenolate) | 2.227(8) |

| Bi-O(water) | 2.83(2) |

| Angle | Degree (°) |

| O(phenolate)-Bi-O(phenolate) | Data not available |

| O(phenolate)-Bi-O(water) | Data not available |

Note: Specific bond angle values were not available in the provided search results.

Experimental Protocols

Synthesis of this compound

The synthesis of microcrystalline this compound suitable for structural analysis was achieved through a hydrothermal method.[2]

Materials:

-

Bismuth(III) nitrate pentahydrate ([Bi(NO₃)₃]·5H₂O)

-

Gallic acid monohydrate

-

Distilled water

-

Ethanol

Procedure:

-

Bismuth(III) nitrate pentahydrate (47 mg, 97 µmol) was combined with gallic acid monohydrate (50 mg, 266 µmol) and 3 mL of distilled water in a 5 mL sealed Pyrex tube.[2]

-

The mixture was heated to 180 °C for 60 minutes with stirring.[2]

-

The resulting yellow microcrystalline powder was collected by filtration.[2]

-

The product was washed with distilled water and ethanol.[2]

-

The purified this compound was dried in air overnight.[2]

A mechanochemical synthesis route has also been reported, offering a more environmentally friendly alternative to traditional solvent-based methods.[3] This involves the grinding of bismuth(III) oxide (Bi₂O₃) with gallic acid, often with the addition of a small amount of liquid (Liquid-Assisted Grinding, LAG) or an ionic salt (Ion- and Liquid-Assisted Grinding, ILAG).[3]

Characterization Methods

X-Ray Powder Diffraction (XRPD): XRPD data was collected on a PANalytical X'Pert PRO MPD diffractometer using Cu Kα radiation. Samples were mounted on a zero-background silicon plate. For in-situ heating experiments, an Anton-Paar XRK900 reaction chamber was utilized.[2]

Thermal Analysis (TGA/DSC): Thermogravimetric and differential scanning calorimetry analyses were performed on a Netzsch STA 449 F3 Jupiter instrument. A heating rate of 5 °C min⁻¹ was employed.[2] Thermal analysis indicates that this compound is stable up to around 150 °C, after which it begins to lose water molecules, becoming amorphous at approximately 300 °C.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on a Varian 670-IR spectrometer to identify the characteristic vibrational modes of the gallate ligand and water molecules within the structure.[2]

Visualizing the Synthesis and Structure

To better illustrate the experimental workflow and the resulting coordination polymer structure, the following diagrams are provided.

Caption: Hydrothermal synthesis and characterization workflow.

Caption: this compound's 1D coordination polymer structure.

References

- 1. Elucidation of the elusive structure and formula of the active pharmaceutical ingredient this compound by continuous rotation electron diffractio ... - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03180G [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and bismuth citrate - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antimicrobial and Astringent Properties of Bismuth Subgallate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subgallate, a salt of bismuth and gallic acid, is a compound with a long history of medicinal use, primarily for its astringent and antimicrobial properties. This technical guide provides a comprehensive overview of the core mechanisms underpinning these therapeutic effects. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular interactions and experimental workflows. The antimicrobial action of this compound is primarily attributed to the interaction of bismuth ions with thiol-containing proteins in bacteria, leading to enzyme inactivation and disruption of cellular processes. Its astringent properties arise from its ability to precipitate proteins on mucosal surfaces, forming a protective barrier that reduces inflammation and fluid loss. This guide will delve into the specifics of these mechanisms, supported by available data and detailed methodologies for their investigation.

Antimicrobial Properties of this compound

Bismuth compounds, including this compound, exhibit broad-spectrum antimicrobial activity against a range of pathogens. The primary mechanism of this action is the interaction of trivalent bismuth ions (Bi³⁺) with essential bacterial proteins.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is rooted in the high affinity of bismuth for thiol groups (-SH) present in amino acids like cysteine, which are crucial components of many bacterial enzymes and structural proteins.[1][2] This interaction leads to the denaturation and inactivation of these essential proteins, ultimately disrupting critical cellular functions and leading to bacterial cell death.[2]

Key molecular events in the antimicrobial action of this compound include:

-

Disruption of Bacterial Cell Wall Integrity: Bismuth ions can bind to proteins and other molecules within the bacterial cell wall and membrane, compromising their structural integrity.[2]

-

Enzyme Inhibition: A primary target of bismuth is the array of bacterial enzymes that rely on sulfhydryl groups for their catalytic activity. Inhibition of these enzymes disrupts vital metabolic pathways.

-

Inhibition of Toxin Production: Bismuth has been shown to suppress the production of bacterial toxins, further mitigating the pathogenic effects of an infection.

-

Disruption of Energy Metabolism: By interfering with key enzymes in cellular respiration, bismuth can disrupt the bacterium's energy production.

-

Prevention of Bacterial Adhesion: Bismuth compounds can form a protective layer on mucosal surfaces, physically preventing bacteria from adhering to and colonizing host tissues.[3][4]

Figure 1: Proposed antimicrobial mechanism of this compound.

Quantitative Antimicrobial Data

| Microorganism | Bismuth Compound | Concentration | Observed Effect |

| Staphylococcus aureus | This compound | 60% (w/v) | No colonies detected[5] |

| Escherichia coli | This compound | 60% (w/v) | Good antibacterial activity[5] |

| Pseudomonas aeruginosa | This compound | 60% (w/v) | Good antibacterial activity[5] |

| Staphylococcus epidermidis | This compound | 60% (w/v) | Good antibacterial activity[5] |

Table 1: Summary of Antimicrobial Activity of this compound

Note: The concentrations reported in the source are high and the methodology does not represent a standard MIC value. Further research is needed to establish standardized MICs for this compound against a broader range of clinically relevant microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

Due to the poor solubility of this compound, the agar dilution method is a suitable technique for determining its Minimum Inhibitory Concentration (MIC).

1.3.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO) (for stock solution preparation)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile distilled water

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Tryptic Soy Broth (TSB) or other suitable broth medium

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Micropipettes and sterile tips

1.3.2. Methodology

-

Preparation of this compound Stock Solution:

-

Preparation of Agar Plates with this compound:

-

Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water.

-

For each desired final concentration, add a specific volume of the diluted this compound solution to a sterile petri dish, followed by the molten MHA to achieve the final concentration (e.g., to achieve 128 µg/mL, add 2 mL of a 1280 µg/mL solution to 18 mL of MHA).[8][9]

-

Mix the contents of the petri dish thoroughly by gentle swirling and allow the agar to solidify at room temperature.

-

Prepare a control plate containing MHA with the same concentration of DMSO as the highest concentration plate but without this compound.

-

Prepare a growth control plate with MHA only.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate of the test organism, select 3-5 isolated colonies and suspend them in sterile TSB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:10 in sterile broth to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Using a sterile swab or a multipoint inoculator, spot-inoculate a standardized volume (e.g., 1-2 µL) of the prepared bacterial inoculum onto the surface of each agar plate, including the control plates. Each spot will contain approximately 10⁴ CFU.

-

-

Incubation and Interpretation:

-

Allow the inoculated spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Activities of Bismuth Thiols against Staphylococci and Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. micro-bites.org [micro-bites.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. rr-asia.woah.org [rr-asia.woah.org]

The Role of Bismuth Subgallate as a Topical Hemostatic Agent in Surgical Procedures: A Technical Guide

Executive Summary: Bismuth subgallate, a heavy metal salt of gallic acid, has been utilized in surgical settings for its hemostatic properties, primarily as a topical agent. Its mechanism of action is principally attributed to the activation of the intrinsic coagulation pathway via Factor XII (Hageman factor), supplemented by its natural astringent qualities. This guide provides a comprehensive review of the scientific literature, detailing the mechanism of action, preclinical and clinical evidence, and the safety profile of this compound. Quantitative data from key studies are summarized in tabular format, and experimental methodologies are described to provide a thorough understanding for researchers and drug development professionals.

Introduction

Hemostasis, the process of preventing and stopping bleeding, is a critical aspect of surgical practice. Inadequately controlled bleeding can lead to increased operative time, higher rates of blood transfusion, and greater postoperative morbidity.[1] Topical hemostatic agents are frequently employed as adjuncts to conventional surgical techniques to manage capillary, venous, and minor arterial bleeding. This compound (C₇H₅BiO₆) is a yellow, odorless powder that has been historically used in medicine for its astringent and protective effects on mucous membranes.[2][3] Its application as a hemostatic agent, particularly in otorhinolaryngology and oral surgery, has been the subject of numerous investigations to ascertain its efficacy and mechanism.[4]

Mechanism of Action

The primary hemostatic effect of this compound is its ability to activate the intrinsic pathway of the blood coagulation cascade.[5][6][7] This action is specifically localized to the activation of Hageman factor (Factor XII).[7][8]

-

Activation of Factor XII: Contact with the negatively charged moieties of this compound is believed to initiate a conformational change in Factor XII, converting it to its active form, Factor XIIa.[2][7]

-

Cascade Initiation: Factor XIIa then triggers a cascade of enzymatic reactions, leading to the sequential activation of Factor XI, Factor IX, and Factor X. This ultimately results in the conversion of prothrombin to thrombin, which then catalyzes the formation of a stable fibrin clot from fibrinogen.[5][7]

-

Astringent Properties: this compound also exhibits a strong astringent effect.[2][8] This property causes the contraction and tightening of tissues, which can help to mechanically reduce bleeding and promote faster wound healing.[3]

Preclinical Evidence

Animal models have been instrumental in evaluating the safety and efficacy of this compound as a hemostatic agent. These studies provide controlled environments to measure key hemostatic parameters and assess tissue response.

Summary of Quantitative Data from Animal Studies

| Study Subject | Model | Treatment Groups | Key Findings | Reference |

| Rabbits | Earlobe controlled wound | 50% this compound (BSG) with various vehicles vs. Dry Gauze (Control) | Statistically significant decrease in mean time to hemostasis for several BSG groups compared to control (P ≤ 0.05). | [9] |

| Dogs | Palatal punch biopsies | This compound vs. Moistened Gauze Pressure | BSG group was slightly better in tissue repair, but no statistically significant difference in epithelium thickness was found at 21 days. | [10] |

| Rats | Tail amputation | This compound vs. Saline (in normal and clopidogrel-treated rats) | Significantly decreased bleeding time and bleeding volume in both normal and clopidogrel-treated groups (p < 0.05). Prevented secondary bleeding. | [11] |

| Rats | Dorsal punch wounds | This compound vs. 0.9% Saline | No significant histological differences in wound healing between groups. BSG was found to be biocompatible. | [12] |

| Rats | Oral mucosal injury | This compound vs. Saline | BSG group showed a greater inflammatory reaction and delayed new vessel formation, suggesting a negative influence on the healing process in this model. | [13][14] |

Experimental Protocols

-

Objective: To determine the hemostatic efficacy of 50% this compound with different vehicles.

-

Animals: White New Zealand rabbits.

-

Procedure: A controlled wound is created on the rabbit's earlobe.

-

Intervention: Rabbits are randomized into 7 experimental groups (50% BSG with different vehicles) and 1 control group (dry gauze). The agent is applied to the actively hemorrhaging wound.

-

Primary Endpoint: Time to hemostasis is measured by observing for active bleeding every minute for a total of 6 minutes.

-

Statistical Analysis: Kruskal-Wallis test is used to compare the mean time for hemostasis among the groups.

-

Objective: To evaluate the hemostatic effect of this compound in normal and coagulopathic states.

-

Animals: Wistar rats.

-

Procedure:

-

Rats are randomized to receive clopidogrel (10 mg/kgBW) or 0.9% NaCl (saline) via oral gavage to induce a coagulopathic state in the experimental group.

-

After anesthetization, the tail is amputated transversely 10 mm from the distal tip.

-

Bleeding is controlled by pressing a gauze soaked in either saline or a this compound solution (1 g/mL) onto the wound for 60 seconds.

-

-

Primary Endpoints: Bleeding time (seconds), bleeding volume (milligrams, measured by weighing the gauze), and incidence of secondary bleeding are recorded.

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, Fisher's Exact Test) are used to compare outcomes between groups.

Clinical Evidence

The use of this compound, often compounded with adrenaline, has been most extensively studied in the context of tonsillectomy and, to a lesser extent, oral and maxillofacial surgery.

Summary of Quantitative Data from Clinical Trials

| Procedure | No. of Patients | Treatment Groups | Key Quantitative Findings | Reference |

| Tonsillectomy | 72 | BSG/Adrenaline vs. Control | Hemostasis Time: Mean 7.8 min (BSG) vs. 9.9 min (Control) - Statistically significant. Ties Used: Mean 1.5 (BSG) vs. 3.4 (Control) - Statistically significant. | [15] |

| Tonsillectomy | 98 | BSG/Adrenaline Paste vs. Control | Operating Time Reduction: 23% for Consultants, 32% for Junior Staff (p<0.05 for both). Blood Loss Reduction: 21% (p>0.05). | [6] |

| Tonsillectomy | 25 (matched pair) | BSG/Adrenaline (Trial fossa) vs. Control (Control fossa) | Blood Loss: 60.8 ± 19.3 mL (Trial) vs. 91.2 ± 20.27 mL (Control) (p < 0.0001). Fewer ligatures required on the trial side. | [16] |

| Tonsillectomy | 60 | BSG/Adrenaline vs. Control | Operation Time Reduction: 31.49%. Operative Blood Loss Reduction: 33.28%. Number of Ties Reduction: 53.33%. All results were statistically significant. | [17] |

| Adenotonsillectomy | 202 | BSG vs. Control | Operating Time: Reduced from 11.5 to 9.9 min (p<0.05). Swabs Used: Reduced from 4.5 to 3.7 (p<0.05). Ties Used: Reduced from 3.4 to 2.1 (p<0.05). | [1] |

| Palatal Donor Site | 20 | BSG Paste vs. Moistened Gauze Pressure | Hemostasis Time: Mean 2.6 ± 0.7 min (BSG) vs. 7.2 ± 1.4 min (Gauze) - Statistically significant. | [4][18] |

| Tonsillectomy | 204 | BSG alone vs. Plain Swabs (Control) | No significant differences in operating time, time to hemostasis, blood loss, or postoperative hemorrhage. The study concluded the effect seen in other studies is likely due to adrenaline. | [19] |

Clinical Trial Protocols

-

Objective: To evaluate the effect of this compound (typically with adrenaline) on intraoperative bleeding, hemostasis time, and operating time during tonsillectomy.

-

Study Design: Prospective, randomized, controlled trial.

-

Participants: Patients (often pediatric) scheduled for tonsillectomy or adenotonsillectomy.

-

Intervention: Patients are randomized to either the treatment group, where a this compound paste (with or without adrenaline) is applied to the tonsillar fossae, or a control group, where no topical hemostatic agent or a placebo (e.g., plain gauze) is used.

-

Primary Endpoints:

-

Time to achieve hemostasis (minutes).

-

Total operating time (minutes).

-

Intraoperative blood loss (milliliters), often measured by swab weighing.

-

Number of surgical ties or ligatures required.

-

-

Statistical Analysis: Student's t-test or other appropriate statistical methods are used to compare the means of the measured parameters between the two groups.

Safety and Toxicology Profile

-

Topical Use: When used topically in surgical settings, this compound is generally considered safe with low systemic absorption.[2] The oral bioavailability is reported to be as low as 0.04%.[2]

-

Wound Healing: The effect on wound healing is debated. Some animal studies conclude that this compound is biocompatible and does not interfere with the normal healing process.[10][12] However, another study on oral mucosa in rats suggested it may provoke a greater inflammatory response and delay angiogenesis, thereby negatively influencing healing.[13][14]

-

Systemic Toxicity: Systemic absorption of bismuth is generally low, but any absorbed bismuth binds to plasma proteins and is distributed throughout the body, with the highest concentrations found in the kidneys.[2] Bismuth toxicity, primarily characterized by neurotoxicity (encephalopathy), has been reported but is rare and typically associated with long-term oral ingestion of high doses, not topical surgical use.[20][21]

Formulation and Preparation for Surgical Use

For surgical application, this compound is typically prepared as a paste immediately before use.

-

Standard Formulation: A common preparation involves mixing 13 grams of this compound powder with 10 mL of normal saline and 0.35 mL of 1:1000 adrenaline.[6][16]

-

Application: The resulting paste is applied topically to the bleeding surface, such as the tonsillar fossa, using a gauze swab.[19]

Discussion and Future Directions

The available evidence indicates that this compound, particularly when combined with adrenaline, is an effective topical hemostatic agent for reducing intraoperative bleeding, hemostasis time, and overall operating time in procedures like tonsillectomy.[1][6][16] Its primary mechanism, the activation of Factor XII, provides a clear rationale for its procoagulant effects.[7]

However, a significant point of contention is its efficacy as a standalone agent. A randomized clinical study using this compound without adrenaline found no significant hemostatic benefit compared to a control group, suggesting that the vasoconstrictive effects of adrenaline may be the primary driver of the positive outcomes reported in many studies.[19] This highlights a critical area for future research.

Further well-designed, prospective, randomized controlled trials are needed to:

-

Isolate the hemostatic effect of this compound from that of adrenaline in various surgical procedures.

-

Further investigate its impact on the wound healing process, particularly concerning inflammation and angiogenesis, to resolve conflicting preclinical findings.[10][13]

-

Compare its efficacy and safety profile directly against newer generations of topical hemostatic agents.

For drug development professionals, this compound's mechanism of activating Factor XII could serve as a basis for developing novel topical hemostatics. Understanding the specific molecular interactions could lead to the design of more potent and specific activators of the intrinsic coagulation pathway.

References

- 1. This compound: a safe means to a faster adenotonsillectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H5BiO6 | CID 73415769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound as a topical hemostatic agent at palatal donor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:99-26-3 | Chemsrc [chemsrc.com]

- 6. The influence of this compound and adrenaline paste upon operating time and operative blood loss in tonsillectomy | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]

- 7. Activation of Hageman factor (factor XII) by this compound, a hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Topic usage of this compound as a hemostatic in tonsillectomy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. This compound as a topical haemostatic agent at the palatal wounds: a histologic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound (local hemostatic agent) on wound healing in rats. Histological and histometric findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental study on the effects of this compound on the inflammatory process and angiogenesis of the oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental study on the effects of this compound on the inflammatory process and angiogenesis of the oral mucosa | Brazilian Journal of Otorhinolaryngology [bjorl.org]

- 15. This compound--its role in tonsillectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of this compound and adrenaline paste as haemostat in tonsillectomy bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of this compound as haemostatic agent in tonsillectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Does this compound have haemostatic effects in tonsillectomy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bismuth - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Bismuth in Medicine: A Technical Guide to Its Historical and Gastroenterological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, bismuth compounds have held a unique and evolving place in the therapeutic armamentarium. From their empirical use as astringents and antiseptics to their pivotal role in modern gastroenterology, the journey of bismuth in medicine is a testament to continued scientific inquiry and discovery. This technical guide provides an in-depth exploration of the historical and contemporary applications of key bismuth compounds, with a focus on their use in treating gastrointestinal ailments. It delves into their mechanisms of action, summarizes quantitative data from historical and modern studies, and provides detailed experimental protocols. Furthermore, this guide utilizes visualizations to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Overview of Bismuth in Medicine

The medicinal use of bismuth dates back to the 18th century, with bismuth subnitrate being empirically used for dyspepsia in 1786.[1][2] Initially valued for their astringent and protective properties, bismuth compounds were widely used for various skin conditions and gastrointestinal complaints. In the early 20th century, bismuth salts, alongside arsenic and mercury, became a cornerstone in the treatment of syphilis, proving to be more effective and less toxic than mercury alone.[3][4][5][6] The standard therapy for syphilis often involved a prolonged course of weekly injections of arsenic preparations, frequently rotated with bismuth compounds.[6]

The advent of antibiotics led to a decline in the use of bismuth for many infectious diseases.[7] However, the discovery of Helicobacter pylori (formerly Campylobacter pylori) in the 1980s and its association with peptic ulcer disease and gastritis led to a resurgence of interest in bismuth compounds.[1][7][8][9][10][11] Researchers like Robin Warren and Barry Marshall, who were awarded the Nobel Prize in 2005 for their discovery, played a pivotal role in establishing the link between H. pylori and these conditions, paving the way for bismuth-containing eradication therapies.[10][11]

Key Bismuth Compounds in Gastroenterology

Several bismuth compounds have been extensively studied and utilized in gastroenterology. This section details the properties and applications of the most prominent ones.

Bismuth Subsalicylate (BSS)

Bismuth subsalicylate is widely known for its use in treating diarrhea, heartburn, and upset stomach.[12] Its mechanism of action is multifaceted, involving both the bismuth and salicylate moieties.[13][14]

Bismuth subsalicylate works through a combination of antisecretory, anti-inflammatory, and antimicrobial effects.[14][15]

-

Antisecretory and Anti-inflammatory Effects: The salicylate component inhibits the synthesis of prostaglandins by blocking cyclooxygenase (COX) enzymes in the intestinal mucosa.[13][14] This reduces intestinal inflammation and the hypersecretion of fluids and electrolytes into the bowel.[12][13][14]

-

Antimicrobial and Toxin Binding: The bismuth component exhibits direct antimicrobial activity against a range of gastrointestinal pathogens.[14] It can bind to bacterial cell walls, disrupting their structure and inhibiting growth.[14] Bismuth subsalicylate can also bind to bacterial toxins, neutralizing their effects.[16]

Caption: Inhibition of prostaglandin synthesis by the salicylate moiety of Bismuth Subsalicylate.

Colloidal Bismuth Subcitrate (CBS)

Colloidal bismuth subcitrate has been a key player in the treatment of peptic ulcer disease.[12][17]

The primary mechanisms of CBS include:

-

Ulcer Coating and Protection: In the acidic environment of the stomach, CBS precipitates to form a protective layer over the ulcer crater, shielding it from gastric acid and pepsin.[12]

-

Antimicrobial Activity against H. pylori: CBS has direct bactericidal effects on H. pylori.[18] It inhibits bacterial protein and cell wall synthesis, disrupts membrane function, and inhibits ATP synthesis.[18] CBS also impedes the entry of protons into H. pylori, which helps maintain a higher cytoplasmic pH, thereby enhancing the efficacy of growth-dependent antibiotics.[19][20]

-

Cytoprotective Effects: CBS stimulates the mucosal secretion of prostaglandins and bicarbonate, enhancing the natural protective mechanisms of the stomach lining.[12]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bismuth compounds against H. pylori.

Ranitidine Bismuth Citrate (RBC)

Ranitidine bismuth citrate is a complex salt that combines the H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth.[15]

RBC has a dual mechanism of action:

-

Acid Suppression: The ranitidine component competitively and reversibly inhibits histamine H2-receptors on parietal cells, suppressing gastric acid secretion.[21]

-

Bismuth-related Effects: The bismuth citrate component exerts protective effects on the gastric mucosa and has bactericidal activity against H. pylori.[18][21]

Bismuth Subgallate and Bismuth Subnitrate

Historically, this compound and bismuth subnitrate were used for their astringent and protective properties in various gastrointestinal and skin conditions.[22] More recently, this compound has been used as an internal deodorant to reduce the odor of flatulence and stools.[9] Bismuth subnitrate has been used in the treatment of duodenal ulcers and as an antidiarrheal agent.[23] Both have been associated with neurotoxicity when used in high doses for prolonged periods.[24][25]

Bismuth Iodoform Paraffin Paste (BIPP)

Bismuth Iodoform Paraffin Paste is a surgical dressing used for packing wounds and cavities, particularly in ear, nose, and throat (ENT) and oral and maxillofacial surgery.[26] It combines the antiseptic properties of iodoform with the astringent and antibacterial effects of bismuth subnitrate in a paraffin base.[3]

Quantitative Data from Clinical and In Vitro Studies

The following tables summarize key quantitative data from various studies on bismuth compounds.

Table 1: Efficacy of Bismuth Compounds in H. pylori Eradication

| Bismuth Compound Regimen | Number of Patients (n) | Eradication Rate (Per Protocol) | Eradication Rate (Intention-to-Treat) | Study Reference |

| Ranitidine Bismuth Citrate (800 mg b.d.) + various antibiotics | 100 | 22% - 100% | 15% - 92% | [15] |

| Ranitidine Bismuth Citrate (400 mg b.d.) + Amoxicillin + Clarithromycin | 96 | 77% | 61% | [27] |

| Omeprazole + Amoxicillin + Clarithromycin | 96 | 79% | 70% | [27] |

| Ranitidine Bismuth Citrate pretreatment (2 weeks) then standard triple therapy | 47 | 80.9% | - | [28][29] |

| Standard triple therapy (esomeprazole, amoxicillin, clarithromycin for 7 days) | 52 | 67.3% | - | [28][29] |

| Colloidal Bismuth Subcitrate (120 mg q.d.s.) | 30 | - | - | [30] |

| Colloidal Bismuth Subcitrate (240 mg b.d.) | 30 | - | - | [30] |

| Colloidal Bismuth Subcitrate + Triple Therapy | - | 70% | - | [31] |

| Bismuth Subnitrate + Triple Therapy | - | 74% | - | [31] |

Table 2: Historical and Modern Dosages of Bismuth Compounds

| Bismuth Compound | Indication | Dosage | Duration | Study/Source Reference |

| Colloidal Bismuth Subcitrate | Duodenal Ulcer | 120 mg q.d.s. or 240 mg b.d. | 4-8 weeks | [30] |

| Ranitidine Bismuth Citrate | H. pylori Eradication | 800 mg b.d. | 14 days | [15] |

| Ranitidine Bismuth Citrate | H. pylori Eradication | 400 mg b.d. | 7 days | [27] |

| Bismuth Salts | Syphilis | Intramuscular injections | 20 injections | [32] |

| Bismuth Subsalicylate | Diarrhea (children ≥12) | 1.05 g hourly as needed (max 4.2 g/day ) | Up to 2 days | [33] |

| This compound | Internal Deodorant (children ≥12) | 200-400 mg up to q.i.d. | - | [33] |

Table 3: In Vitro Susceptibility of H. pylori to Bismuth Compounds (MIC)

| Bismuth Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Study Reference |

| Colloidal Bismuth Subcitrate | 1 - 8 | 4 | 8 | [5] |

| Bismuth Subsalicylate | 4 - 32 | - | - | [5] |

| Bismuth Potassium Citrate | 2 - 16 | - | - | [5] |

| Colloidal Bismuth Subcitrate | ≤12.5 | - | - | [31] |

| Bismuth Subnitrate | >400 | - | - | [31] |

Table 4: Pharmacokinetic Parameters of Bismuth

| Bismuth Compound | Cmax (ng/mL) | tmax (h) | Elimination Half-life | Study Reference |

| Wei Bi Mei (single dose) | 0.85 ± 0.55 | 2.29 ± 0.76 | - | [1] |

| Wei Bi Mei (multiple doses) | 2.25 ± 1.18 (at day 2) | - | - | [1] |

| General Bismuth Compounds | - | - | Shortest: 3.5 minutes; Longest: 17-22 years | [24][34] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating bismuth compounds.

Clinical Trial Protocol: Ranitidine Bismuth Citrate for H. pylori Eradication

-

Objective: To investigate the efficacy of a one-week triple therapy with ranitidine bismuth citrate or omeprazole in combination with two antibiotics for H. pylori eradication and duodenal ulcer healing.[27]

-

Study Design: A multicenter, randomized, single-blind study.[27]

-

Participants: 192 consecutive out-patients with duodenal ulcer and confirmed H. pylori infection.[27]

-

Intervention:

-

Outcome Measures:

-

Statistical Analysis: Per protocol and intention-to-treat analyses were performed.[27]

In Vitro Study Protocol: MIC and Synergism of Bismuth Compounds against H. pylori

-

Objective: To determine the in vitro susceptibility of H. pylori to various bismuth compounds and to assess their synergistic effects with antibiotics.[5][35]

-

Bacterial Strains: A panel of H. pylori strains, including reference strains and clinical isolates.[5][35]

-

Methodology for MIC Determination:

-

Agar Dilution Technique: Bismuth compounds were incorporated into agar plates at varying concentrations.[5][35]

-

Plates were inoculated with a standardized suspension of each H. pylori strain.[5][35]

-

Plates were incubated under microaerophilic conditions.[5][35]

-

The MIC was defined as the lowest concentration of the bismuth compound that completely inhibited visible growth.[5][35]

-

-

Methodology for Synergism Assessment:

Preparation Protocol: Bismuth Iodoform Paraffin Paste (BIPP)

-

Materials: Bismuth subnitrate powder (25 g), iodoform powder (5 g), liquid paraffin (5 mL), glass mortar and pestle, glass dish or beaker, gauze.[36]

-

Procedure:

-

Weigh 25 g of bismuth subnitrate powder and 5 g of iodoform powder.[36]

-

Add the powders to a glass mortar and pestle and grind them together until thoroughly mixed.[36]

-

Add 5 mL of liquid paraffin and stir well.[36]

-

Add the bismuth subnitrate and iodoform mixture and stir well until thoroughly mixed.[36]

-

Pour the mixture into a glass dish or beaker and soak gauze in it.[36]

-

Conclusion and Future Directions

The historical and ongoing use of bismuth compounds in medicine, particularly in gastroenterology, highlights their enduring therapeutic value. From their early empirical applications to their current role in evidence-based medicine for the eradication of H. pylori, bismuth compounds have demonstrated a remarkable versatility. Their multifaceted mechanisms of action, including mucosal protection, antimicrobial activity, and anti-inflammatory effects, continue to be areas of active research.

Future research should focus on several key areas:

-

Optimizing Therapeutic Regimens: Further studies are needed to determine the optimal dosages, durations, and combinations of bismuth compounds with other agents to maximize efficacy and minimize adverse effects.

-

Understanding Mechanisms of Action: While much is known, a deeper understanding of the molecular targets and signaling pathways affected by bismuth could lead to the development of more targeted therapies.

-

Exploring New Applications: The antimicrobial properties of bismuth suggest potential applications beyond gastroenterology, which warrants further investigation.

-

Addressing Safety Concerns: Continued monitoring and research into the long-term safety of bismuth compounds are essential, particularly regarding potential neurotoxicity and nephrotoxicity with high-dose or prolonged use.

This technical guide provides a comprehensive overview of the historical and current state of knowledge regarding bismuth compounds in medicine. The data, protocols, and visualizations presented herein are intended to serve as a valuable resource for scientists and clinicians working to advance our understanding and application of these remarkable therapeutic agents.

References

- 1. Pharmacokinetics of Bismuth following Oral Administration of Wei Bi Mei in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodoform in Surgical Practice: A Comprehensive Review of Its Historical Evolution, Clinical Applications, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Randomised open controlled trial of colloidal bismuth subcitrate tablets and cimetidine in the treatment of duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reference.medscape.com [reference.medscape.com]

- 10. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aiimpacts.org [aiimpacts.org]

- 12. Colloidal bismuth subcitrate in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Bismuth Subsalicylate? [synapse.patsnap.com]

- 15. The safety and efficacy of ranitidine bismuth citrate in combination with antibiotics for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacyfreak.com [pharmacyfreak.com]

- 17. Clinical indications and efficacy of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Colloidal bismuth subcitrate impedes proton entry into Helicobacter pylori and increases the efficacy of growth-dependent antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Seven-day triple therapy with ranitidine bismuth citrate or omeprazole and two antibiotics for eradication of Helicobacter pylori in duodenal ulcer: a multicentre, randomized, single-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. jstage.jst.go.jp [jstage.jst.go.jp]

- 29. jstage.jst.go.jp [jstage.jst.go.jp]

- 30. Dosage of colloidal bismuth subcitrate in duodenal ulcer healing and clearance of Campylobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. infezmed.it [infezmed.it]

- 33. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 34. go.drugbank.com [go.drugbank.com]

- 35. researchgate.net [researchgate.net]

- 36. scielo.br [scielo.br]

An In-depth Technical Guide to the Toxicology and Biocompatibility of Bismuth Subgallate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismuth subgallate, a heavy metal salt of gallic acid, has a long history of use in medicine, primarily for its astringent and deodorizing properties. It is commonly found in over-the-counter products for treating malodor from flatulence and stools, and has also been explored for its potential in wound healing and as a hemostatic agent. Despite its widespread use, a comprehensive understanding of its toxicology and biocompatibility is crucial for its safe and effective application in drug development and medical devices. This technical guide provides a detailed overview of the current knowledge on the toxicological and biocompatibility profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Toxicology Profile

The toxicology of this compound is a subject of ongoing investigation. While generally considered safe for short-term oral use at recommended doses, concerns exist regarding the potential for systemic toxicity with high-dose or prolonged administration.

Acute Toxicity

Sub-chronic and Chronic Toxicity

The primary concern with prolonged exposure to bismuth compounds, including this compound, is neurotoxicity.

Chronic ingestion of large amounts of this compound has been associated with a reversible syndrome of subacute, progressive encephalopathy.[1][2][3][4][5] Symptoms can include confusion, myoclonus, ataxia, and aphasia.[1][2][3][4][5] These effects are linked to the accumulation of bismuth in the central nervous system. While bismuth subsalicylate appears less likely to cause neurotoxicity, this compound has been highlighted as a neurotoxic formulation.[6][7] The molecular mechanisms underlying bismuth neurotoxicity are not fully elucidated but are thought to involve binding to essential enzymes and interference with oxidative metabolism in the brain.[2] Astrocytes may be a primary target of bismuth toxicity, which could explain the reversibility of symptoms upon cessation of exposure.[8][9]

Genotoxicity

Specific genotoxicity data for this compound from standardized assays like the Ames test or micronucleus assay are limited in the available literature. However, some studies on other bismuth compounds provide insights:

-

Bismuth: One study reported that bismuth showed a positive result in a chromosomal aberration test in cultured mammalian cells.

-

Methylated Bismuth: An organic monomethylbismuth(III) compound was found to induce chromosomal aberrations and sister chromatid exchanges in human lymphocytes.[10]

-

Bismuth (III) Oxide Nanoparticles: These nanoparticles were shown to have genotoxic effects in the root cells of Allium cepa.[11]

These findings suggest a potential for genotoxicity that warrants further investigation specifically for this compound.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of this compound.

-

A study on 8505C human thyroid cancer cells showed that treatment with 0.05–0.1 mM of this compound resulted in approximately 100% cell death. Interestingly, the study suggested that the gallic acid moiety might be the primary contributor to this cytotoxicity.

-

A patent for a skin care composition reported that this compound at a concentration of 70 μg/ml significantly increased the proliferation of keratinocytes over a 12-day period, suggesting a potential for both cytotoxic and proliferative effects depending on the cell type and concentration.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Concentration | Observation | Citation |

| 8505C (Human Thyroid Cancer) | 0.05 - 0.1 mM | ~100% cell death | |

| Keratinocytes (Human) | 70 µg/ml | Increased proliferation | [6] |

Biocompatibility Assessment

The biocompatibility of this compound has been primarily evaluated in the context of its application in wound healing.

In Vivo Wound Healing Studies

Animal studies have yielded mixed results regarding the effect of this compound on wound healing.

-

Oral Mucosa: A study in rats with oral mucosal wounds found that this compound had a negative influence on the healing process, showing a greater inflammatory reaction and delayed formation of new blood vessels.[7][12][13]

-